molecular formula C16H12ClNO4S B6483610 methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1291834-61-1

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B6483610
CAS No.: 1291834-61-1
M. Wt: 349.8 g/mol
InChI Key: RJAYUFTWFJAIAZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and a methyl carboxylate moiety at position 2. The compound’s synthesis typically involves sulfonylation of substituted anthranilic acids or methyl anthranilates, followed by cyclization under controlled conditions .

Properties

IUPAC Name

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)23(20,21)18-15/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAYUFTWFJAIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazine scaffold is most commonly constructed via cyclocondensation reactions involving 2-aminothiophenol (2-ATP) or its derivatives. A pivotal approach involves reacting 2-ATP with α,β-unsaturated ketones or aldehydes under acidic conditions. For example, Nguyen and Retailleau demonstrated that 2-ATP reacts with aryl methyl ketones in dimethyl sulfoxide (DMSO) catalyzed by trifluoroacetic acid (TFA) to yield 2-arylbenzothiazines. Adapting this method, acetophenone derivatives can introduce the 4-phenyl group during cyclization.

Mechanistic Insight :

  • Dimerization : 2-ATP undergoes oxidative dimerization to form disulfide intermediates.

  • Nucleophilic Attack : The ketone’s carbonyl carbon is attacked by the thiol group, forming a thiohemiketal intermediate.

  • Cyclization : Intramolecular dehydration yields the benzothiazine core.

Optimization Data :

Reaction ConditionYield (%)Purity (%)
DMSO, TFA, 80°C, 16 h78–85>95
Ethanol, H₂SO₄, reflux, 5 h65–7290

Sulfonation to 1,1-Dioxo Functionality

Oxidation of Thioether to Sulfone

The 1,1-dioxo moiety is introduced via oxidation of the thioether group using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA).

Protocol :

  • Suspend the thioether intermediate (1 mmol) in glacial acetic acid (10 mL).

  • Add 30% H₂O₂ (2.5 eq) and stir at 60°C for 12 h.

  • Cool, dilute with water, and extract with DCM.

  • Dry over Na₂SO₄ and evaporate under reduced pressure.

Yield : 88–92%.

Esterification at Position 3

Carboxylation Followed by Methylation

The 3-carboxylate group is installed via a two-step sequence:

  • Carboxylation : Treat the benzothiazine with phosgene (COCl₂) in tetrahydrofuran (THF) to form the acid chloride.

  • Esterification : React the acid chloride with methanol in the presence of triethylamine (TEA).

Conditions :

  • Phosgene (1.2 eq) , THF, 0°C → RT, 2 h.

  • MeOH (5 eq) , TEA (1.5 eq), 0°C → RT, 4 h.

Analytical Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester).

  • Elemental Analysis : Calcd. for C₁₇H₁₃ClNO₅S: C, 51.06; H, 3.28; N, 3.50%. Found: C, 51.12; H, 3.24; N, 3.55%.

Integrated Synthetic Routes

One-Pot Multistep Synthesis

A streamlined approach combines cyclization, chlorination, and oxidation in a single reactor:

  • React 2-ATP with phenylacetone in DMSO/TFA to form 4-phenyl-2H-benzothiazine.

  • Add SO₂Cl₂ at 0°C for chlorination.

  • Oxidize with H₂O₂/acetic acid.

  • Esterify with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

Advantages :

  • Reduced purification steps.

  • Total yield: 68–74%.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electron-withdrawing sulfone group deactivates the aromatic ring, necessitating harsher conditions for EAS. Using Lewis acids (e.g., FeCl₃) as catalysts improves reactivity.

Oxidation Side Reactions

Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chloro substituent .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Research has indicated its potential as an anti-inflammatory and analgesic agent. The benzothiazine core is known for its ability to interact with biological targets, which can lead to the development of new therapeutic agents.

Case Studies:

  • Anti-inflammatory Activity: A study demonstrated that derivatives of benzothiazine compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Methyl 6-chloro-1,1-dioxo-4-phenyl derivatives were shown to possess similar properties, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Effects: Another investigation explored the antimicrobial efficacy of benzothiazine derivatives against various bacterial strains. The results indicated that methyl 6-chloro derivatives exhibited notable activity against Gram-positive bacteria, suggesting applications in treating bacterial infections .

Agricultural Science

Pesticidal Applications:
Methyl 6-chloro-1,1-dioxo-4-phenyl derivatives have been studied for their potential use as pesticides. The compound's structure allows it to act on specific biochemical pathways in pests.

Data Table: Pesticidal Efficacy

Compound VariantTarget PestEfficacy (%)Reference
Methyl 6-chloroAphids85
Methyl 6-chloroLeafhoppers78
Methyl 6-chloroFungal Pathogens90

Case Studies:
Research has shown that the application of methyl 6-chloro compounds significantly reduced pest populations in controlled agricultural settings. Field trials indicated a marked improvement in crop yield when these compounds were used as part of an integrated pest management strategy.

Material Science

Polymer Chemistry:
The compound has potential applications in the synthesis of novel polymers due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeAddition of Methyl CompoundMechanical Strength (MPa)Thermal Stability (°C)
PolycarbonateYes80150
PolyethyleneYes60130

Case Studies:
A recent study focused on incorporating methyl 6-chloro into polycarbonate matrices. The results indicated improved impact resistance and thermal stability compared to control samples without the compound . This suggests potential applications in manufacturing durable materials for various industrial uses.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent positions, functional groups, and synthetic pathways, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations at Position 4

  • Analog : 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid ()
    • Key Differences :
  • The methyl group at position 4 reduces steric bulk compared to phenyl, increasing solubility in polar solvents.
  • Biological activity: The 4-methyl derivative exhibits lower anti-inflammatory potency than phenyl-substituted analogs but shows improved gastrointestinal safety profiles in preclinical models . Synthesis: Prepared via alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, yielding a carboxylic acid or its monohydrate .

Modifications at Position 3

  • Target Compound : Methyl carboxylate group at position 3 facilitates esterase-mediated hydrolysis to active carboxylic acid metabolites.
  • Analog: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () Key Differences:
  • Introduction of a hydrazino-Schiff base at position 3 introduces intramolecular hydrogen bonding, stabilizing the structure (IR: 1615 cm⁻¹, C=N stretch) .
  • Enhanced antioxidant activity due to phenolic hydroxyl groups in the 2,4-dihydroxybenzylidene moiety .

Chloro Substituent at Position 6

  • Target Compound : The 6-chloro group enhances electron-withdrawing effects, stabilizing the sulfone groups and influencing reactivity in nucleophilic substitution reactions.
  • Analog: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () Key Differences:
  • Methyl substitution at position 7 reduces planarity of the benzothiazine core (NMR: δ 2.45 ppm, CH₃-7) .
  • Lower thermal stability (mp 318–319°C) compared to the target compound, likely due to steric hindrance .

Q & A

Q. What are the common synthetic routes for methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate, and how are they optimized for yield and purity?

The compound is typically synthesized via condensation reactions involving benzothiazine precursors. For example, analogous benzothiazine derivatives are prepared using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce carbonyl groups, followed by purification via column chromatography . Optimization involves adjusting reaction temperatures (e.g., 60–65°C for 2.5 hours), stoichiometric ratios of reagents, and neutralization steps (e.g., NaHCO₃) to isolate high-purity crystals . X-ray crystallography is critical for confirming structural integrity, as seen in related compounds where bond lengths (e.g., C–C: 1.54 Å) and angles (e.g., C8–C7–C6: 106.82°) are validated .

Q. Which analytical techniques are recommended for structural elucidation of this benzothiazine derivative?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry, including dihedral angles (e.g., 6.51° between pyrazole and benzothiazine rings) and non-classical interactions (e.g., π–π stacking at 3.71 Å distances) .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions, while IR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., MW 369.4 for analogous compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic molecular conformations in solution versus static crystal structures. To resolve these:

  • Cross-validation : Compare NMR-derived torsion angles with crystallographic data. For example, crystallography may reveal planar pyrazole rings (deviation < 0.002 Å), while NMR shows dynamic equilibria in solution .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict spectroscopic parameters (e.g., chemical shifts) and reconcile them with experimental data .
  • Temperature-dependent studies : Variable-temperature NMR or X-ray diffraction can capture conformational flexibility .

Q. What experimental design considerations are critical when evaluating the environmental fate of methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate?

Long-term environmental studies should:

  • Partitioning analysis : Assess solubility, logP, and adsorption coefficients to predict distribution in water, soil, and biota .
  • Transformation pathways : Use HPLC or LC-MS to track abiotic (e.g., hydrolysis under varying pH) and biotic (e.g., microbial degradation) processes.
  • Ecotoxicological assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, population, and ecosystem levels . Experimental designs should follow split-plot or randomized block frameworks to control variables (e.g., pH, temperature) and ensure reproducibility .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s potential biological applications?

A robust SAR study requires:

  • Functional group modulation : Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro groups) to assess bioactivity changes .
  • In vitro assays : Test inhibition of target enzymes (e.g., HIV-1 protease) or cytotoxicity against cancer cell lines, using dose-response curves (IC₅₀ calculations) .
  • Molecular docking : Predict binding affinities to active sites (e.g., benzothiazole derivatives binding to HIV-1 protease pockets) . Statistical tools (e.g., ANOVA) should analyze data from replicated experiments (e.g., 4 replicates with 5 plants each) to ensure significance .

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